molecular formula C36H26Si B14225579 1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole CAS No. 501423-28-5

1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole

Cat. No.: B14225579
CAS No.: 501423-28-5
M. Wt: 486.7 g/mol
InChI Key: BJFVVLDSCBLCQO-UHFFFAOYSA-N
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Description

1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole is a silicon-containing organic compound known for its unique structural and photophysical properties. This compound belongs to the class of siloles, which are five-membered silicon-containing heterocycles. Siloles are notable for their low-lying lowest unoccupied molecular orbital (LUMO) levels, making them excellent electron acceptors and efficient light emitters .

Preparation Methods

The synthesis of 1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common synthetic route includes the use of phenyl-substituted silacyclopentadienes as starting materials, which undergo ethynylation reactions to form the desired silole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole exerts its effects is primarily related to its electronic structure. The compound’s low-lying LUMO level facilitates efficient electron acceptance, making it an excellent candidate for use in electronic and photonic devices. The aggregation-induced emission (AIE) phenomenon observed in siloles, including this compound, is attributed to restricted intramolecular rotations, which enhance luminescence upon aggregation .

Comparison with Similar Compounds

1-Ethynyl-1,2,3,4,5-pentaphenyl-1H-silole can be compared with other silole derivatives, such as:

The uniqueness of this compound lies in its ethynyl group, which imparts distinct electronic properties and reactivity compared to its methyl and ethyl counterparts.

Properties

CAS No.

501423-28-5

Molecular Formula

C36H26Si

Molecular Weight

486.7 g/mol

IUPAC Name

1-ethynyl-1,2,3,4,5-pentakis-phenylsilole

InChI

InChI=1S/C36H26Si/c1-2-37(32-26-16-7-17-27-32)35(30-22-12-5-13-23-30)33(28-18-8-3-9-19-28)34(29-20-10-4-11-21-29)36(37)31-24-14-6-15-25-31/h1,3-27H

InChI Key

BJFVVLDSCBLCQO-UHFFFAOYSA-N

Canonical SMILES

C#C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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